molecular formula C20H25ClN4O2 B2815822 N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226435-17-1

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2815822
CAS RN: 1226435-17-1
M. Wt: 388.9
InChI Key: ZTZUNRILNFYZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies for the synthesis of new pyrimidinone and oxazinone derivatives, highlighting its role in the development of antimicrobial agents. These studies leverage the compound's chemical structure to create derivatives with potential antibacterial and antifungal activities (Hossan et al., 2012) Molecules.

  • Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) indicates the compound's relevance in medicinal chemistry, particularly in the optimization of potency for therapeutic applications. The systematic modification of its core structure has been explored for enhancing anti-inflammatory and antinociceptive activities (Altenbach et al., 2008) Journal of medicinal chemistry.

  • Crystallographic studies have been conducted to understand the structural characteristics of similar pyrimidin-2-ylsulfanyl acetamides, providing insights into the compound's molecular conformation and potential interactions (Subasri et al., 2016) Acta Crystallographica Section E: Crystallographic Communications.

Applications in Medicinal Chemistry

  • The compound has been part of research aiming at discovering new salts or solvates with potential pharmaceutical applications, indicating its versatility in drug formulation and development processes (ジュリアン・ジョヴァンニーニ et al., 2005) Science.

  • Its involvement in the synthesis of tricyclic and tetracyclic thienopyridine derivatives explores its potential for developing compounds with antiarrhythmic activities, comparing the efficacy with standard drugs like Procaine amide and Lidocaine (Abdel-Hafez et al., 2009) Scientia Pharmaceutica.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-4-3-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-5-7-17(21)8-6-16/h5-8,10,14H,3-4,9,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUNRILNFYZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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